

Spectroscopic Profile of Butyl Isobutyrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl isobutyrate*

Cat. No.: B1265439

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **butyl isobutyrate** ($C_8H_{16}O_2$), a significant compound in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation

The spectroscopic data for **butyl isobutyrate** has been compiled and organized into the following tables for clarity and ease of comparison.

Table 1: 1H NMR Spectroscopic Data for Butyl Isobutyrate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.07	t	2H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
2.54	sept	1H	CH(CH ₃) ₂
1.62	m	2H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
1.40	m	2H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
1.12	d	6H	CH(CH ₃) ₂
0.94	t	3H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃

Solvent: CDCl₃,
Frequency: 90 MHz[1]

Table 2: ^{13}C NMR Spectroscopic Data for Butyl Isobutyrate

Chemical Shift (δ) ppm	Assignment
177.21	C=O
64.14	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
34.15	CH(CH ₃) ₂
30.90	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
19.24	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
19.06	CH(CH ₃) ₂
13.73	O-CH ₂ -CH ₂ -CH ₂ -CH ₃

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

Table 3: IR Spectroscopic Data for Butyl Isobutyrate

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960	Strong	C-H stretch (alkane)
2874	Medium	C-H stretch (alkane)
1738	Strong	C=O stretch (ester)
1467	Medium	C-H bend (alkane)
1383	Medium	C-H bend (alkane)
1176	Strong	C-O stretch (ester)

Technique: Attenuated Total

Reflectance (ATR), Neat[2]

Table 4: Mass Spectrometry Data for Butyl Isobutyrate

m/z	Relative Intensity (%)	Assignment
89	97.13	[CH ₃ CH(CH ₃)COO+H] ⁺ or [M-C ₄ H ₉] ⁺
71	99.99	[CH ₃ CH(CH ₃)CO] ⁺
57	47.85	[C ₄ H ₉] ⁺
56	66.76	[C ₄ H ₈] ⁺
43	64.76	[CH ₃ CH(CH ₃)] ⁺
41	---	[C ₃ H ₅] ⁺

Technique: Electron Ionization

(EI)[1]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

¹H and ¹³C NMR Spectroscopy

Sample Preparation: A solution of **butyl isobutyrate** is prepared by dissolving approximately 5-25 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3).^[2] For ^{13}C NMR, a higher concentration of 50-100 mg is often used to obtain a good signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.^[3] An internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing (0 ppm). The solution is then transferred into a clean 5 mm NMR tube, ensuring the liquid column height is adequate for the instrument. To ensure a homogeneous solution and prevent line broadening, the sample can be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.^[4]

Data Acquisition: The NMR tube is placed into the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. Shimming is then performed to optimize the homogeneity of the magnetic field, which sharpens the spectral lines. For ^1H NMR, a standard single-pulse experiment is typically used, and a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ^{13}C NMR, a greater number of scans are generally required. Broadband proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.^[2]

Data Processing: The raw data, known as the Free Induction Decay (FID), is processed using a Fourier transform to generate the frequency-domain spectrum. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak. For ^1H NMR spectra, the peaks are integrated to determine the relative ratios of the different types of protons present in the molecule.

Infrared (IR) Spectroscopy (Neat Liquid)

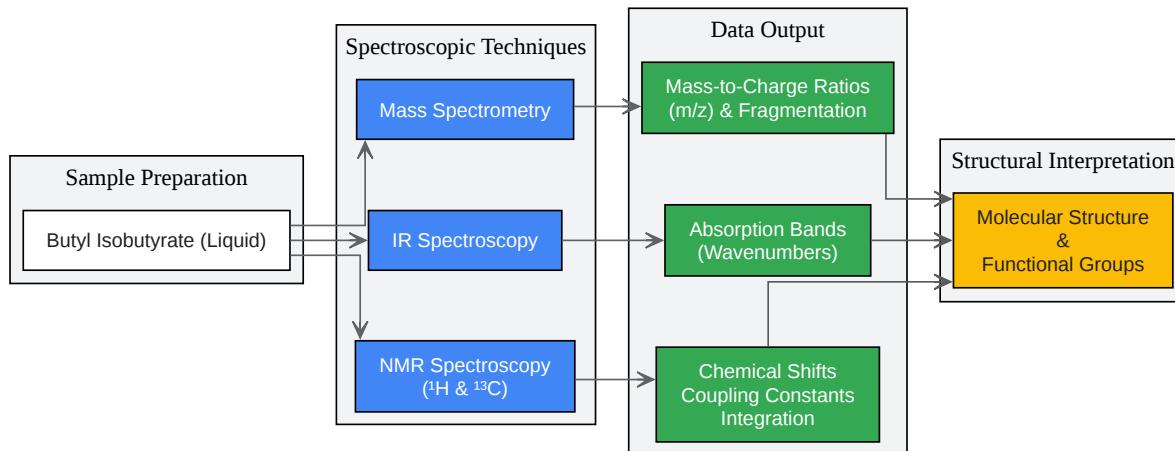
Sample Preparation: For a neat liquid sample like **butyl isobutyrate**, the simplest method involves the use of salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.^[5] ^[6] A drop or two of the liquid is placed on the center of one clean, dry salt plate.^[6] A second salt plate is then placed on top, spreading the liquid into a thin, uniform film between the plates.^[6] This "sandwich" is then carefully placed in the sample holder of the IR spectrometer.^[6]

Data Acquisition: A background spectrum is first recorded with the empty salt plates (or just the clean, empty ATR crystal for ATR-IR) in the beam path. This allows for the subtraction of any signals from the instrument's environment (e.g., atmospheric CO_2 and water vapor). The

sample is then placed in the instrument, and the sample spectrum is acquired. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[2]

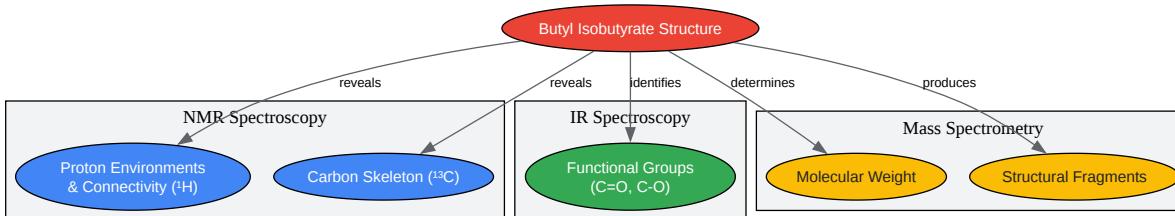
Data Analysis: The resulting IR spectrum is analyzed to identify the characteristic absorption bands. The positions of these bands (in wavenumbers, cm^{-1}) correspond to the vibrational frequencies of specific functional groups within the molecule.

Mass Spectrometry (Electron Ionization)


Sample Introduction: As **butyl isobutyrate** is a volatile liquid, it is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.[7] The sample is injected and vaporized in a heated inlet before entering the ion source.[7]

Ionization: In the ion source, which is under high vacuum, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[8][9] This process, known as Electron Ionization (EI), is a "hard" ionization technique that not only removes an electron to form a molecular ion (M^+) but also imparts enough energy to cause extensive fragmentation of the molecule.[8][9]

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated by an electric field and then passed through a mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion at a specific m/z value. The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .


Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a conceptual workflow.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis of **Butyl Isobutyrate**.

[Click to download full resolution via product page](#)

Caption: Correlation of Spectroscopic Data to Molecular Structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyl isobutyrate | C8H16O2 | CID 7353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. benchchem.com [benchchem.com]
- 5. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Butyl Isobutyrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265439#spectroscopic-data-of-butyl-isobutyrate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com